Sulfamic acid, 2-cyclohexen-1-yl-
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Overview
Description
Sulfamic acid, 2-cyclohexen-1-yl-: is an organic compound that belongs to the class of sulfamic acids It is characterized by the presence of a sulfamic acid group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Sulfamic acid, 2-cyclohexen-1-yl- can be synthesized through the reaction of cyclohexene with sulfamic acid under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and may require a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods for this compound may involve the catalytic oxidation of cyclohexene followed by the introduction of the sulfamic acid group. This process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sulfamic acid, 2-cyclohexen-1-yl- can undergo oxidation reactions to form various oxygenated products.
Reduction: This compound can also participate in reduction reactions, where the sulfamic acid group may be reduced to form different derivatives.
Substitution: Substitution reactions involving sulfamic acid, 2-cyclohexen-1-yl- can lead to the formation of new compounds by replacing the sulfamic acid group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and vanadium catalysts.
Reducing Agents: Reducing agents such as sodium borohydride can be used to facilitate reduction reactions.
Catalysts: Catalysts like palladium and platinum are often employed to enhance reaction rates and selectivity.
Major Products:
Oxidation Products: 2-cyclohexen-1-one, 2-cyclohexen-1-ol.
Reduction Products: Various reduced derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: Sulfamic acid, 2-cyclohexen-1-yl- has been studied for its potential use as a catalyst in organic reactions.
Biology:
Enzyme Inhibition: This compound has shown potential as an enzyme inhibitor, making it a candidate for further research in biochemical applications.
Medicine:
Drug Development: Due to its ability to interact with biological molecules, sulfamic acid, 2-cyclohexen-1-yl- is being explored for its potential use in drug development and therapeutic applications.
Industry:
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which sulfamic acid, 2-cyclohexen-1-yl- exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound can act as a substrate for oxidizing agents, leading to the formation of oxygenated products. The presence of the sulfamic acid group allows for specific interactions with enzymes and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Cyclohexenone: A related compound that shares the cyclohexene ring structure but lacks the sulfamic acid group.
2-Cyclohexen-1-one: Another similar compound that is often used as a substrate in oxidation reactions.
Uniqueness:
Properties
CAS No. |
66393-80-4 |
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Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylsulfamic acid |
InChI |
InChI=1S/C6H11NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2,(H,8,9,10) |
InChI Key |
KLMHIKVQATUHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NS(=O)(=O)O |
Origin of Product |
United States |
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